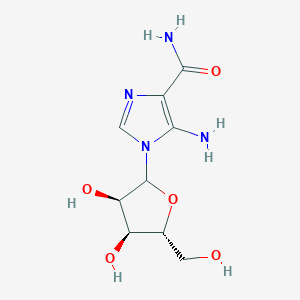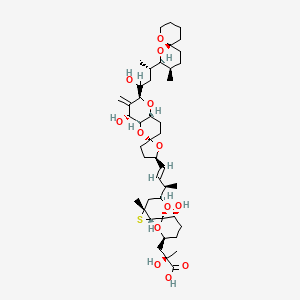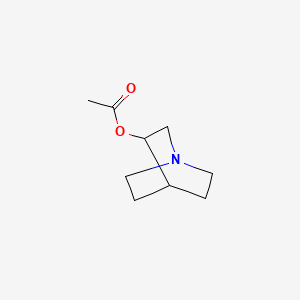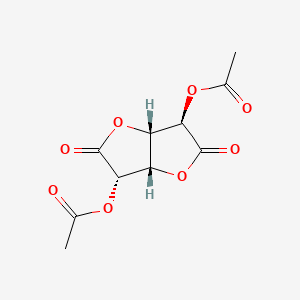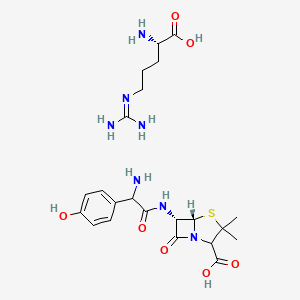
Amoxycillin arginine salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amoxycillin arginine salt is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
pH-Responsive Nanoparticles for Antibiotic Delivery
Amoxicillin, a traditional antibiotic for Helicobacter pylori (H. pylori), has been used in a pH-sensitive, guanidine-containing polypeptide composed of poly(γ-glutamic acid) and arginine. This formulation allows amoxicillin to release at specific pH levels, showing superior antibacterial activity against H. pylori growth (Su et al., 2016).
Interaction with Other Medications
A study examined the influence of ibuprofen-arginine on amoxicillin concentration in rats, revealing that ibuprofen-arginine can interfere with plasma concentration of amoxicillin (Mackeivicz et al., 2020).
Nanogels for Helicobacter Infection
Nanogels like genipin-crosslinked fucoidan/chitosan-N-arginine have been developed for targeted delivery of amoxicillin to treat H. pylori infection. These nanogels exhibit pH-responsive drug release properties, reducing cytotoxic effects in infected cells (Lin et al., 2017).
Environmental Impact
Studies have investigated the environmental impact of amoxicillin in wastewater treatment systems, highlighting its effects on microbial communities and antibiotic resistance genes (Meng et al., 2017).
Electrochemical Characterization
Research on amoxicillin's redox properties has been conducted, exploring its interactions with various chemical substances and implications for combined prescriptions (Orata et al., 2014).
Antibiotic Resistance Studies
The study of specific amino acid changes in penicillin-binding protein 1 in Helicobacter pylori isolates has provided insights into the mechanisms of amoxicillin resistance, an increasing concern in clinical settings (Qureshi et al., 2010).
Nanogel for Controlled Release
Poly(methacrylic acid) nanogels have been developed to control the release of amoxicillin, aiming for lower cytotoxicity and higher activity in treatment (Liu et al., 2014).
Eigenschaften
CAS-Nummer |
59261-05-1 |
|---|---|
Produktname |
Amoxycillin arginine salt |
Molekularformel |
C22H33N7O7S |
Molekulargewicht |
539.6 g/mol |
IUPAC-Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(5S,6S)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H19N3O5S.C6H14N4O2/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;7-4(5(11)12)2-1-3-10-6(8)9/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t9?,10-,11?,14-;4-/m00/s1 |
InChI-Schlüssel |
GMJWAEBOPBLHBW-YIDIVAHTSA-N |
Isomerische SMILES |
CC1(C(N2[C@@H](S1)[C@H](C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C(C[C@@H](C(=O)O)N)CN=C(N)N |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C(CC(C(=O)O)N)CN=C(N)N |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C(CC(C(=O)O)N)CN=C(N)N |
Aussehen |
Solid powder |
Andere CAS-Nummern |
59261-05-1 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Amoxycillin arginine salt; Amoxycillin L-arginine salt; EINECS 261-680-4; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





